![molecular formula C9H13F3O3 B2416511 (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid CAS No. 2248214-79-9](/img/structure/B2416511.png)
(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, commonly known as TFMPA, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays an important role in the regulation of synaptic transmission and plasticity in the central nervous system (CNS).
作用机制
TFMPA acts as a competitive antagonist of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid by binding to the orthosteric binding site of the receptor. This prevents the binding of glutamate, which is the endogenous ligand of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, and inhibits the downstream signaling pathways that are activated by the receptor. This leads to a decrease in the excitability of neurons and a reduction in the release of neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
TFMPA has been shown to have a number of biochemical and physiological effects in the CNS. It has been shown to inhibit the induction of LTP in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory. TFMPA has also been shown to reduce the release of glutamate and GABA in the dorsal horn of the spinal cord, which is involved in the regulation of pain perception. In addition, TFMPA has been shown to reduce anxiety-related behaviors in animal models.
实验室实验的优点和局限性
TFMPA has several advantages for lab experiments. It is a potent and selective antagonist of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, which makes it a valuable tool for investigating the function and regulation of this receptor. TFMPA is also relatively stable and can be easily synthesized in high yield and purity. However, there are some limitations to the use of TFMPA in lab experiments. It has been shown to have off-target effects on other mGluR subtypes, which can complicate the interpretation of results. In addition, TFMPA has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the use of TFMPA in scientific research. One area of interest is the role of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid in the regulation of synaptic plasticity and learning and memory. TFMPA can be used to study the effects of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid blockade on these processes in various brain regions. Another area of interest is the regulation of pain perception and anxiety-related behaviors. TFMPA can be used to study the role of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid in these processes and to develop new therapies for pain and anxiety disorders. Finally, TFMPA can be used as a tool for investigating the structure and function of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid and other G protein-coupled receptors, which are important targets for drug development.
合成方法
The synthesis of TFMPA involves the reaction of 2,2,2-trifluoroethanol with 2-bromo-2-methylpropionic acid to obtain 2-(bromomethyl)-2,2,2-trifluoroethanol. This intermediate is then treated with sodium hydride and 2,3-epoxypropanol to obtain TFMPA in high yield and purity.
科学研究应用
TFMPA is widely used in scientific research to study the function and regulation of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid in the CNS. It has been shown to be a potent and selective antagonist of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. TFMPA has been used to study the synaptic plasticity and long-term potentiation (LTP) in the hippocampus, as well as the regulation of pain perception and anxiety-related behaviors.
属性
IUPAC Name |
(2S)-2-[6-(trifluoromethyl)oxan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c1-5(8(13)14)6-3-2-4-7(15-6)9(10,11)12/h5-7H,2-4H2,1H3,(H,13,14)/t5-,6?,7?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBHZPQWPYWAHQ-VTSJMVTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC(O1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC(O1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

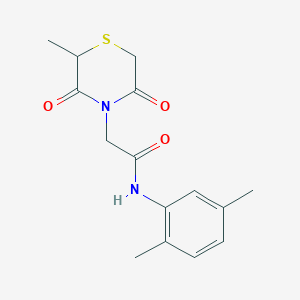
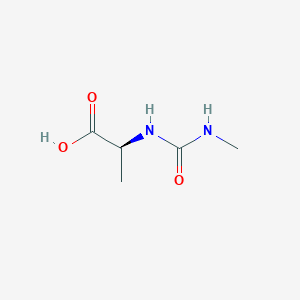
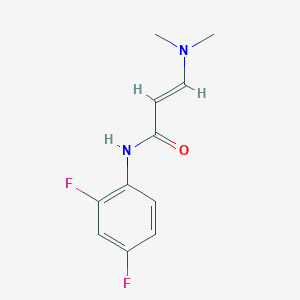
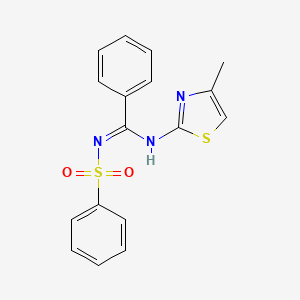
![1,3-Dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416433.png)
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2416434.png)
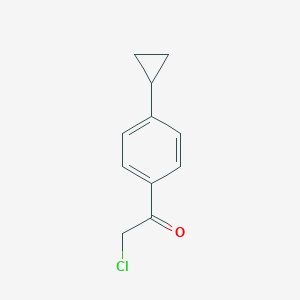
![2-[4-(4-methylphenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B2416438.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)
![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)
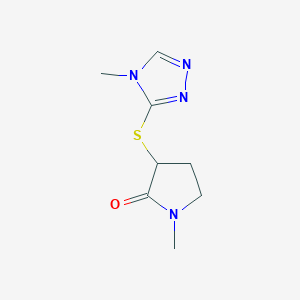
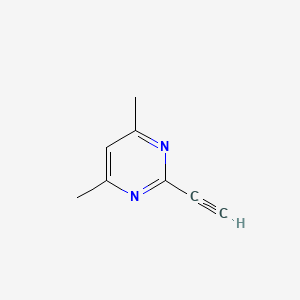

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)